molecular formula C18H16BrNO2S B7440360 4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B7440360
M. Wt: 390.3 g/mol
InChI Key: CDJOIEKEJIHTIL-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, two methyl groups, and a naphthalene moiety attached to a benzene ring, making it a complex and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 2,5-dimethylbenzenesulfonamide followed by the introduction of the naphthalene moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated intermediate with naphthalene-1-amine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced forms

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine and naphthalene moieties enhance the compound’s binding affinity to various receptors and enzymes, affecting cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
  • 4-fluoro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
  • 4-iodo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

Uniqueness

4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity. The naphthalene moiety also contributes to its distinct properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJOIEKEJIHTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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